An In-depth Technical Guide to 1-O-Hexadecyl-2-O-methyl-rac-glycerol
An In-depth Technical Guide to 1-O-Hexadecyl-2-O-methyl-rac-glycerol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the basic properties of 1-O-Hexadecyl-2-O-methyl-rac-glycerol, a synthetic ether lipid of significant interest in biomedical research. This document details its chemical and physical characteristics, biological activity, and relevant experimental methodologies.
Core Properties and Data
1-O-Hexadecyl-2-O-methyl-rac-glycerol is a structural analog of diacylglycerol (DAG), a crucial second messenger in cellular signaling. Its synthetic nature, particularly the presence of an ether linkage at the sn-1 position and a methyl group at the sn-2 position, renders it resistant to metabolic degradation by phospholipases and acyltransferases. This metabolic stability makes it a valuable tool for studying lipid signaling pathways.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₂₀H₄₂O₃ | [1][2] |
| Molecular Weight | 330.55 g/mol | [3] |
| CAS Number | 84337-41-7 | [4] |
| Appearance | White to off-white solid | [1] |
| Melting Point | 65 - 67 °C (for 1-O-Hexadecyl-rac-glycerol) | [1] |
Solubility
| Solvent | Solubility | Reference |
| Ethanol | >25 mg/mL | [5] |
| DMSO | >10 mg/mL | [5] |
| DMF | >8.3 mg/mL | [5] |
| PBS (pH 7.2) | <50 µg/mL | [5] |
Biological Activity and Signaling Pathways
The primary biological activity of 1-O-Hexadecyl-2-O-methyl-rac-glycerol stems from its role as an inhibitor of Protein Kinase C (PKC).[3] By mimicking the structure of DAG, it can interact with the C1 domain of PKC, but due to its metabolic stability, it does not lead to the same downstream signaling events, effectively acting as an antagonist.
Furthermore, studies on the closely related compound, 1-O-octadecyl-2-O-methyl-rac-glycerophosphocholine (ET-18-OCH₃), suggest that the antiproliferative effects of such ether lipids may be mediated through the inhibition of the Raf/MEK/ERK (MAPK) signaling cascade. This inhibition is thought to occur by preventing the translocation of Raf-1 to the cell membrane, a critical step in the activation of the MAPK pathway.[4][6]
Signaling Pathway of 1-O-Hexadecyl-2-O-methyl-rac-glycerol
Experimental Protocols
Synthesis of 1-O-Hexadecyl-2-O-methyl-rac-glycerol
A plausible synthetic route, based on general organic chemistry principles, would be a multi-step process:
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Protection of Glycerol: The primary and secondary hydroxyl groups of glycerol are protected, leaving one primary hydroxyl group available for alkylation. A common protecting group is the isopropylidene ketal, formed by reacting glycerol with acetone in the presence of an acid catalyst.
-
Alkylation: The protected glycerol is then alkylated with a hexadecyl halide (e.g., 1-bromohexadecane) under basic conditions (e.g., using sodium hydride) to form the ether linkage.
-
Deprotection: The protecting group is removed to yield 1-O-hexadecyl-rac-glycerol.
-
Methylation: The secondary hydroxyl group is then selectively methylated using a methylating agent (e.g., methyl iodide) in the presence of a base (e.g., silver oxide).
Note: This is a generalized synthetic scheme and would require optimization of reaction conditions, purification, and characterization at each step.
Neutrophil Respiratory Burst Assay
This protocol is adapted from commercially available kits and common laboratory procedures to measure the inhibitory effect of 1-O-Hexadecyl-2-O-methyl-rac-glycerol on the neutrophil respiratory burst.
Materials:
-
Freshly isolated human neutrophils
-
1-O-Hexadecyl-2-O-methyl-rac-glycerol
-
Dihydrorhodamine 123 (DHR 123)
-
Phorbol 12-myristate 13-acetate (PMA)
-
Hanks' Balanced Salt Solution (HBSS) with Ca²⁺ and Mg²⁺
-
Fetal Bovine Serum (FBS)
-
Flow cytometer
Procedure:
-
Cell Preparation: Isolate neutrophils from fresh human blood using a density gradient centrifugation method (e.g., Ficoll-Paque). Resuspend the purified neutrophils in HBSS with 1% FBS to a concentration of 1 x 10⁶ cells/mL.
-
Inhibitor Treatment: Pre-incubate the neutrophil suspension with varying concentrations of 1-O-Hexadecyl-2-O-methyl-rac-glycerol (or vehicle control) for 30 minutes at 37°C.
-
DHR 123 Loading: Add DHR 123 to the cell suspension to a final concentration of 5 µM and incubate for 15 minutes at 37°C in the dark.
-
Stimulation: Induce the respiratory burst by adding PMA to a final concentration of 100 nM.
-
Incubation: Incubate the cells for 30 minutes at 37°C in the dark.
-
Flow Cytometry Analysis: Immediately analyze the samples on a flow cytometer. Excite the cells with a 488 nm laser and detect the green fluorescence of rhodamine 123 (the oxidized product of DHR 123) in the FL1 channel (typically 515-545 nm).
-
Data Analysis: Quantify the mean fluorescence intensity (MFI) of the neutrophil population. The percentage inhibition of the respiratory burst can be calculated relative to the vehicle-treated, PMA-stimulated control.
Antiproliferative Activity Assay (MTT Assay)
This protocol describes a common method to assess the effect of 1-O-Hexadecyl-2-O-methyl-rac-glycerol on the proliferation of cancer cell lines.[5][7]
Materials:
-
Cancer cell line of interest (e.g., MCF-7, A549)
-
Complete cell culture medium
-
1-O-Hexadecyl-2-O-methyl-rac-glycerol
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of 1-O-Hexadecyl-2-O-methyl-rac-glycerol in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions (or vehicle control) to the respective wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C. During this time, viable cells will metabolize the yellow MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
Safety and Handling
1-O-Hexadecyl-2-O-methyl-rac-glycerol is intended for research use only. A comprehensive safety data sheet (SDS) should be consulted before handling. General laboratory safety precautions should be followed, including the use of personal protective equipment (gloves, lab coat, and eye protection). Avoid inhalation of dust and contact with skin and eyes. In case of contact, wash the affected area thoroughly with water.
This technical guide provides a summary of the available information on 1-O-Hexadecyl-2-O-methyl-rac-glycerol. Further research is warranted to fully elucidate its mechanisms of action and therapeutic potential.
References
- 1. 1-O-hexadecyl-2-O-methyl-sn-glycero-3-phosphocholine inhibits diacylglycerol kinase in WEHI-3B cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Activators and Inhibitors of Protein Kinase C (PKC): Their Applications in Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protocol for determining the regulation of lipid kinases and changes in phospholipids in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1-O-Alkyl (di)glycerol ethers synthesis from methyl esters and triglycerides by two pathways: catalytic reductive alkylation and transesterification/reduction - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. 1-O-Octadecyl-2-O-methylglycerophosphocholine inhibits protein kinase C-dependent phosphorylation of endogenous proteins in MCF-7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A protocol for measuring the activity of protein kinase C-delta in murine bone-marrow-derived dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 1-O-octadecyl-2-O-methyl-glycerophosphocholine inhibits the transduction of growth signals via the MAPK cascade in cultured MCF-7 cells - PMC [pmc.ncbi.nlm.nih.gov]
